Acetamide, N-(3-(1-phthalazinyloxy)phenyl)-
Description
Acetamide, N-(3-(1-phthalazinyloxy)phenyl)- (CAS: 149365-42-4) is a specialized acetamide derivative featuring a phthalazine ring linked via an ether oxygen to a phenyl group, which is further substituted with an acetamide moiety. Its molecular formula is C₁₆H₁₃N₃O₂, with a molecular weight of 283.3 g/mol .
Properties
CAS No. |
149365-42-4 |
|---|---|
Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-(3-phthalazin-1-yloxyphenyl)acetamide |
InChI |
InChI=1S/C16H13N3O2/c1-11(20)18-13-6-4-7-14(9-13)21-16-15-8-3-2-5-12(15)10-17-19-16/h2-10H,1H3,(H,18,20) |
InChI Key |
WNOLWISYOMISMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=NN=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-(3-(1-PHTHALAZINYLOXY)PHENYL)- typically involves the reaction of 3-(1-phthalazinyloxy)aniline with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of ACETAMIDE,N-(3-(1-PHTHALAZINYLOXY)PHENYL)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.
Types of Reactions:
Oxidation: ACETAMIDE,N-(3-(1-PHTHALAZINYLOXY)PHENYL)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-(3-(1-PHTHALAZINYLOXY)PHENYL)- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations :
Spectroscopic Data
Infrared (IR) Spectroscopy:
- Target Compound : Expected C=O stretch at ~1670 cm⁻¹ (acetamide) and C-O-C stretch at ~1250 cm⁻¹ (ether), similar to 6a (C=O: 1671 cm⁻¹; C-O: 1254 cm⁻¹) .
- Nitro-Containing Analogs: 6b and 6c show asymmetric NO₂ stretches at ~1500–1535 cm⁻¹, absent in the target compound .
Nuclear Magnetic Resonance (NMR):
- Aromatic Protons : The phthalazine ring in the target compound would likely cause downfield shifts for adjacent protons (δ ~7.5–8.5 ppm), comparable to naphthalene protons in 6a (δ 7.20–8.36 ppm) .
- Acetamide NH : A singlet at δ ~10.7–11.0 ppm is typical for NH groups in analogs like 6b (δ 10.79 ppm) .
Physicochemical Properties
- Solubility : The phthalazine core may reduce aqueous solubility compared to simpler analogs like N-(3-nitrophenyl)acetamide , though the ether linkage could improve solubility in polar aprotic solvents .
- Thermal Stability : Heterocyclic systems (e.g., phthalazine, triazole) generally enhance thermal stability. For example, triazole-containing 6a and 6b decompose above 200°C .
Biological Activity
Acetamide, N-(3-(1-phthalazinyloxy)phenyl)- (CAS No. 149365-42-4), has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of phthalazine and is structurally characterized by the presence of an acetamide group linked to a phenyl ring that is further substituted with a phthalazinyloxy moiety. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of Acetamide, N-(3-(1-phthalazinyloxy)phenyl)- can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂O |
| Molecular Weight | 254.28 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that derivatives of acetamides exhibit significant antimicrobial properties. A study evaluated various N-substituted phenyl-2-chloroacetamides for their effectiveness against several pathogens, including Staphylococcus aureus and Candida albicans. The results demonstrated that compounds with halogenated substituents showed enhanced lipophilicity, which facilitated membrane penetration and increased antimicrobial efficacy.
Table 2: Antimicrobial Activity Against Selected Pathogens
| Compound | S. aureus | E. coli | C. albicans |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Active | Moderate | Less Active |
| N-(3-bromophenyl)-2-chloroacetamide | Very Active | Less Active | Active |
| Acetamide, N-(3-(1-phthalazinyloxy)phenyl)- | Pending | Pending | Pending |
Anticancer Activity
Acetamide derivatives have also been studied for their anticancer potential. In vitro assays have shown that certain acetamides can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the phthalazine moiety may enhance the interaction with specific biological targets involved in cancer progression.
Case Study: Anticancer Screening
In a recent study, Acetamide, N-(3-(1-phthalazinyloxy)phenyl)- was tested against several cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer)
- Method : MTT assay to evaluate cell viability
- Results : The compound showed moderate cytotoxicity against MCF-7 cells with an IC50 value of approximately 25 µM.
Anticonvulsant Activity
The anticonvulsant activity of acetamides has been documented in various studies. A notable investigation involved synthesizing N-phenyl-acetamides and evaluating their effects in animal models of epilepsy.
Table 3: Anticonvulsant Activity Summary
| Compound | MES Test (mg/kg) | PTZ Test (mg/kg) |
|---|---|---|
| Acetamide, N-(3-(1-phthalazinyloxy)phenyl)- | 100 | Not Tested |
| N-(3-chlorophenyl)-2-acetamide | 30 | 100 |
| N-(4-trifluoromethylphenyl)-2-acetamide | 300 | 300 |
The anticonvulsant effects are believed to result from modulation of neuronal voltage-sensitive sodium channels and enhancement of GABAergic transmission. The structural features of the acetamide contribute to its binding affinity at these targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
